molecular formula C4H8O3 B14672111 Propanal, 3-hydroxy-2-(hydroxymethyl)- CAS No. 40364-80-5

Propanal, 3-hydroxy-2-(hydroxymethyl)-

Cat. No.: B14672111
CAS No.: 40364-80-5
M. Wt: 104.10 g/mol
InChI Key: SHAAIYJHUTYDST-UHFFFAOYSA-N
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Description

It is a colorless liquid with a molecular weight of 104.104 Da . This compound is characterized by the presence of both hydroxyl and aldehyde functional groups, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(hydroxymethyl)propanal can be achieved through several methods. One common approach involves the aldol condensation of formaldehyde with glyceraldehyde under basic conditions. The reaction typically proceeds as follows:

    Reactants: Formaldehyde and glyceraldehyde.

    Catalyst: A base such as sodium hydroxide.

    Conditions: The reaction is carried out at room temperature with continuous stirring.

Industrial Production Methods

In industrial settings, the production of 3-hydroxy-2-(hydroxymethyl)propanal may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of glyceraldehyde in the presence of a suitable catalyst, such as palladium on carbon. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(hydroxymethyl)propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-hydroxy-2-(hydroxymethyl)propanoic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the aldehyde group can yield 3-hydroxy-2-(hydroxymethyl)propanol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products

    Oxidation: 3-Hydroxy-2-(hydroxymethyl)propanoic acid.

    Reduction: 3-Hydroxy-2-(hydroxymethyl)propanol.

    Substitution: Various esters and ethers depending on the substituents used.

Scientific Research Applications

3-Hydroxy-2-(hydroxymethyl)propanal has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in studies related to metabolic pathways and enzyme reactions.

    Medicine: It is investigated for its potential role in drug development and as a building block for pharmaceuticals.

    Industry: The compound is utilized in the production of resins, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(hydroxymethyl)propanal involves its reactivity due to the presence of both hydroxyl and aldehyde groups. These functional groups allow the compound to participate in various biochemical and chemical pathways. The aldehyde group can form Schiff bases with amines, while the hydroxyl groups can undergo esterification and etherification reactions.

Comparison with Similar Compounds

Similar Compounds

    Glyceraldehyde: Similar in structure but lacks the additional hydroxyl group.

    3-Hydroxypropionaldehyde: Similar but does not have the hydroxymethyl group.

    2-Hydroxy-3-(hydroxymethyl)propanal: Positional isomer with different functional group placement.

Uniqueness

3-Hydroxy-2-(hydroxymethyl)propanal is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it a valuable intermediate in various synthetic and industrial processes.

Properties

IUPAC Name

3-hydroxy-2-(hydroxymethyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c5-1-4(2-6)3-7/h1,4,6-7H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAAIYJHUTYDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068226
Record name Propanal, 3-hydroxy-2-(hydroxymethyl)-
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Molecular Weight

104.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40364-80-5
Record name 3-Hydroxy-2-(hydroxymethyl)propanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40364-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Hydroxy-2-(hydroxymethyl)propanal
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanal, 3-hydroxy-2-(hydroxymethyl)-
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Record name Propanal, 3-hydroxy-2-(hydroxymethyl)-
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Record name 3-hydroxy-2-(hydroxymethyl)propionaldehyde
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Record name 3-Hydroxy-2-(hydroxymethyl)propanal
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